molecular formula C8H3F6NO3 B1628189 2-Nitro-4,6-bis(trifluoromethyl)phenol CAS No. 50563-73-0

2-Nitro-4,6-bis(trifluoromethyl)phenol

Cat. No. B1628189
CAS RN: 50563-73-0
M. Wt: 275.1 g/mol
InChI Key: VRQKCPBODHTCFI-UHFFFAOYSA-N
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Description

“2-Nitro-4,6-bis(trifluoromethyl)phenol” is a synthetic compound with various applications in scientific experiments and research. It is identified by the CAS number 50563-73-0 . The molecular formula is C8H3F6NO3 and the molecular weight is 275.1 g/mol .

Scientific Research Applications

Agrochemical Industry

2-Nitro-4,6-bis(trifluoromethyl)phenol: plays a significant role in the agrochemical industry. Its derivatives are primarily used in crop protection, serving as key structural motifs in active ingredients for pesticides . The trifluoromethyl groups within the compound contribute to the biological activity, making it effective against a wide range of pests.

Pharmaceutical Applications

In the pharmaceutical sector, this compound’s derivatives are utilized in the development of drugs. The unique physicochemical properties imparted by the fluorine atoms are leveraged to enhance the biological activity of pharmaceuticals . It’s involved in the synthesis of compounds that are currently undergoing clinical trials, indicating its potential in future medicinal products.

Material Science

The compound finds applications in material science due to its chemical stability and reactivity. It is used in the synthesis of various organic intermediates that contribute to the development of functional materials . These materials have potential applications in creating new types of coatings, adhesives, and other polymeric materials.

Environmental Science

In environmental science, 2-Nitro-4,6-bis(trifluoromethyl)phenol is significant in the study of photodecomposition processes. It is the major product of the solution phase photodecomposition of certain herbicides, which is essential for understanding the environmental fate of these chemicals .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .

Biochemistry Research

In biochemistry, the compound’s derivatives are explored for their biochemical interactions. Research is focused on understanding how these derivatives affect biological systems at the molecular level, which can lead to the discovery of new biochemical pathways or targets for drug development .

Pharmacology

In pharmacology, the compound is studied for its potential therapeutic effects and pharmacokinetics. It is part of the synthesis of new chemical entities that could lead to the development of novel medications with improved efficacy and safety profiles .

Toxicology

Lastly, in toxicology, 2-Nitro-4,6-bis(trifluoromethyl)phenol is used to assess the safety profile of chemicals. Its derivatives are examined for their toxicological effects, helping to establish safe exposure levels and understand the risk they pose to humans and the environment .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided .

properties

IUPAC Name

2-nitro-4,6-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKCPBODHTCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612480
Record name 2-Nitro-4,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4,6-bis(trifluoromethyl)phenol

CAS RN

50563-73-0
Record name 2-Nitro-4,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 168 g (4 moles +5% excess) of sodium hydroxide in 1000 ml methanol there were added portionwise, at 50°-65°C internal temperature, 586 g (2 moles) 2,4-bis-trifluoromethyl-6-nitrochlorobenzene; the reaction mixture, after completion of addition (about 1 hour) of the reactive chlorine compound, was boiled under reflux for one hour. After cooling, 700 ml of water were added to the mixture and unreacted starting materials were extracted once with 400 ml methylene chloride. The aquous phase was separated off, distinct acidification was effected with 20%-strength sulfuric acid; the 2,4-bis-trifluoromethyl-6-nitrophenol which separated was taken up in methylene chloride. The organic phase was dried over sodium sulfate. The 2,4-bis-trifluoromethyl-6-nitro-phenol remaining behind after methylene chloride had been distilled off was subjected to vacuum distillation. 480 g (87%) of the boiling pont 105°-106°C/20 mm Hg were obtained; refractive index nD20 : 1.4580.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
586 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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